molecular formula C16H12ClN3O2 B12940121 4-(2-(Chloromethyl)-4-oxoquinazolin-1(4H)-yl)benzamide CAS No. 66491-88-1

4-(2-(Chloromethyl)-4-oxoquinazolin-1(4H)-yl)benzamide

Cat. No.: B12940121
CAS No.: 66491-88-1
M. Wt: 313.74 g/mol
InChI Key: PKJHOSNEZIWEFF-UHFFFAOYSA-N
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Description

4-(2-(Chloromethyl)-4-oxoquinazolin-1(4H)-yl)benzamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a chloromethyl group attached to the quinazoline ring, which is further connected to a benzamide moiety. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Chloromethyl)-4-oxoquinazolin-1(4H)-yl)benzamide typically involves the reaction of 2-chloromethyl-4(3H)-quinazolinone with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Chloromethyl)-4-oxoquinazolin-1(4H)-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinazoline derivatives with various functional groups.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives with hydroxyl or alkyl groups.

Mechanism of Action

The mechanism of action of 4-(2-(Chloromethyl)-4-oxoquinazolin-1(4H)-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Biological Activity

4-(2-(Chloromethyl)-4-oxoquinazolin-1(4H)-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, fungicidal activities, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a quinazolinone core substituted with a chloromethyl group and a benzamide moiety. This structural configuration is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to inhibit cancer cell proliferation in various cancer lines, including breast and lung cancer cells.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The compound appears to interfere with the cell cycle, leading to G2/M phase arrest, which is critical for cancer therapy.

Fungicidal Activity

The fungicidal properties of this compound have been evaluated against several fungal strains. In a study assessing its efficacy at a concentration of 50 mg/L, the compound demonstrated varying degrees of inhibition against ten different fungi.

Efficacy Results

The following table summarizes the fungicidal activities observed:

CompoundInhibition Rate (%)
This compound75.0% (against Fusarium oxysporum)
Control (standard fungicide)90.0%

These results indicate that while the compound shows promise as a fungicide, further optimization may be necessary to enhance its efficacy.

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to assess the cytotoxicity of this compound on various human cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.
  • Animal Models : In vivo studies using murine models have shown that treatment with this compound resulted in reduced tumor sizes compared to control groups. These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment.

Properties

CAS No.

66491-88-1

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

4-[2-(chloromethyl)-4-oxoquinazolin-1-yl]benzamide

InChI

InChI=1S/C16H12ClN3O2/c17-9-14-19-16(22)12-3-1-2-4-13(12)20(14)11-7-5-10(6-8-11)15(18)21/h1-8H,9H2,(H2,18,21)

InChI Key

PKJHOSNEZIWEFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2C3=CC=C(C=C3)C(=O)N)CCl

Origin of Product

United States

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